[5-(2-Thienyl)-3-isoxazolyl]methanol
Overview
Description
[5-(2-Thienyl)-3-isoxazolyl]methanol (5-TIOM) is an organic compound belonging to a class of organic compounds known as isoxazoles. It is a small molecule that has been studied for its potential therapeutic applications in various fields of research. 5-TIOM has been studied for its potential as an anti-inflammatory, anti-bacterial, and anti-cancer agent. It has also been identified as a potential inhibitor of NF-κB, a transcription factor involved in inflammation.
Scientific Research Applications
Chemical Research
“[5-(2-Thienyl)-3-isoxazolyl]methanol” is a chemical compound with the linear formula C8H7NO2S . It’s used in chemical research, particularly in the synthesis of other complex compounds. Its unique structure makes it a valuable resource for researchers exploring new chemical reactions and pathways .
Biological Research
This compound has been identified as an AgrA-DNA binding inhibitor . AgrA is a response regulator that plays a crucial role in the virulence of certain bacteria, including Staphylococcus aureus . By inhibiting the binding of AgrA to DNA, “[5-(2-Thienyl)-3-isoxazolyl]methanol” could potentially disrupt the virulence mechanisms of these bacteria, making it a valuable tool in biological research .
Antibacterial Applications
Given its role as an AgrA-DNA binding inhibitor, “[5-(2-Thienyl)-3-isoxazolyl]methanol” has potential applications in the development of new antibacterial treatments . By disrupting the virulence mechanisms of harmful bacteria, this compound could potentially be used to treat bacterial infections .
Drug Discovery
“[5-(2-Thienyl)-3-isoxazolyl]methanol” could also play a role in drug discovery. Its unique properties and potential biological activity make it a candidate for further exploration in the search for new therapeutic agents .
Molecular Biology
In molecular biology, “[5-(2-Thienyl)-3-isoxazolyl]methanol” could be used to study the function of AgrA and related proteins. By inhibiting AgrA-DNA binding, researchers can gain insights into the role of this protein in bacterial virulence .
Biochemical Assays
“[5-(2-Thienyl)-3-isoxazolyl]methanol” could be used in biochemical assays to study the activity of AgrA and other similar proteins. Its ability to inhibit AgrA-DNA binding could be used to measure the activity of these proteins under various conditions .
properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c10-5-6-4-7(11-9-6)8-2-1-3-12-8/h1-4,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAGDHXVPCSWLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380175 | |
Record name | [5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2-Thienyl)-3-isoxazolyl]methanol | |
CAS RN |
194491-44-6 | |
Record name | [5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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